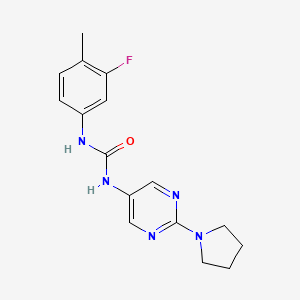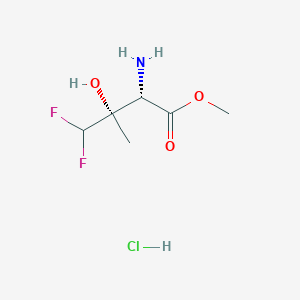![molecular formula C17H24N2O5S B2392418 2-(3-甲基苯磺酰胺)-N-(八氢苯并[b][1,4]二氧六基)乙酰胺 CAS No. 1902906-40-4](/img/structure/B2392418.png)
2-(3-甲基苯磺酰胺)-N-(八氢苯并[b][1,4]二氧六基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine
科学研究应用
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
Target of Action
Similar compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been evaluated for their inhibitory activity against b-raf kinase . B-Raf kinase is a protein that plays a key role in regulating cell growth and division.
Mode of Action
It is suggested that the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure enhances the interaction of these compounds with their receptor, leading to improved bioactivity .
Biochemical Pathways
These compounds contribute to the electroluminescent process through a triplet–triplet annihilation (TTA) process .
Result of Action
Compounds with similar structures have been shown to contribute to the efficient performance of oleds, exhibiting blue emission with high luminance and power efficiency .
Action Environment
The performance of similar compounds in oleds suggests that their action may be influenced by factors such as current density and the presence of singlet and triplet excitons .
准备方法
The synthesis of 2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the octahydrobenzo[b][1,4]dioxin moiety: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 3-methylbenzenesulfonyl chloride, under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
化学反应分析
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can be compared with other similar compounds, such as:
2,3-dihydrobenzo[b][1,4]dioxin-6-yl containing compounds: These compounds share a similar core structure and may have comparable chemical properties and applications.
Phenanthroimidazole derivatives: These compounds are used in organic light-emitting devices and share some structural similarities with the target compound.
属性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-[(3-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12-3-2-4-14(9-12)25(21,22)18-11-17(20)19-13-5-6-15-16(10-13)24-8-7-23-15/h2-4,9,13,15-16,18H,5-8,10-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUQWADVWPGWBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2392336.png)
![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)
![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2392340.png)





![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2392352.png)
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)


